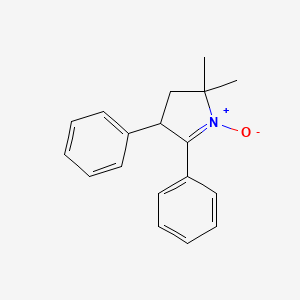
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with two phenyl groups and a dimethyl group
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole can be achieved through several routes. One common method involves the reaction of oxalyl chloride with a pyrrole derivative in the presence of a base such as triethylamine in dichloromethane at room temperature . This reaction installs the α-oxo acid chloride at the C3 position of the pyrrole ring. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole exerts its effects involves interactions with various molecular targets. For example, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole include other substituted pyrroles and imidazoles. These compounds share some structural similarities but differ in their specific substituents and functional groups. For example:
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrrole: A five-membered ring containing one nitrogen atom.
2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester: A compound with a similar ring structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
78371-21-8 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2,2-dimethyl-1-oxido-4,5-diphenyl-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C18H19NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19(18)20)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
Clé InChI |
JNKCDDHRYWHTOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



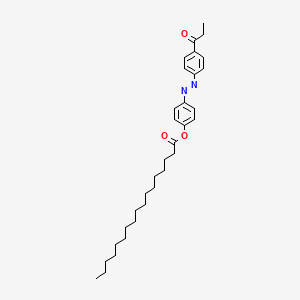

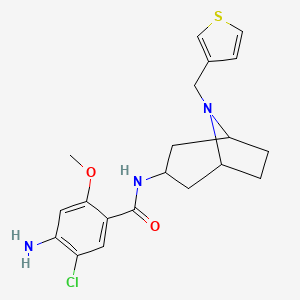
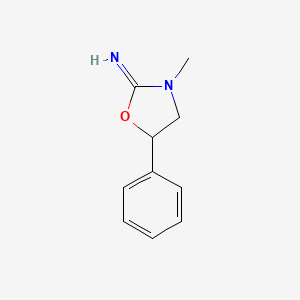
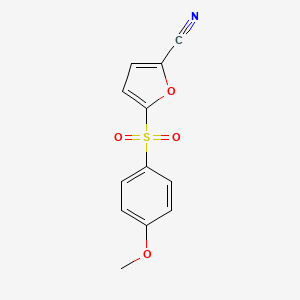
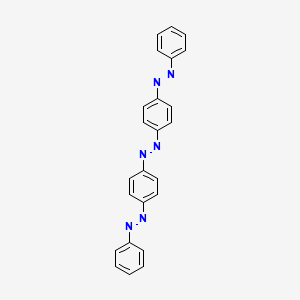
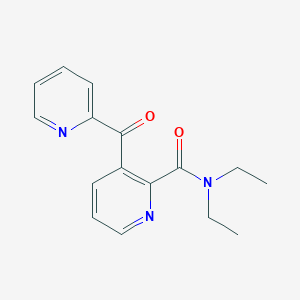
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)


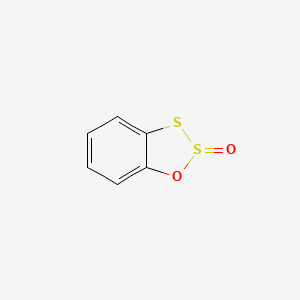
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)

